BenchChemオンラインストアへようこそ!

(-)-S-Timolol

beta-adrenoceptor pharmacology enantiomer potency comparison in vitro functional assay

(-)-S-Timolol hemihydrate (CAS 91524-16-2) is the optically pure S-enantiomer of timolol, crystallized to eliminate R-enantiomer contamination—a critical quality attribute for reproducible pharmacology. The S-enantiomer exhibits 54-fold greater functional potency and 30-fold higher binding affinity at beta-adrenoceptors versus the R-enantiomer, while displaying tissue-dependent enantiomeric selectivity (cardiac: 44-fold difference; ciliary process: near-equipotent). Generic racemic timolol introduces confounding variability in receptor occupancy and is unsuitable for stereospecific studies. Procure this defined high-potency reference standard for chiral method validation, beta-adrenoceptor SAR investigations, and cardiac tissue assays requiring maximal, reproducible antagonism.

Molecular Formula C13H26N4O4S
Molecular Weight 334.44 g/mol
CAS No. 91524-16-2
Cat. No. B1682487
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(-)-S-Timolol
CAS91524-16-2
Synonyms(S)-1-((1,1-Dimethylethyl)amino)-3-((4-(4-morpholinyl)-1,2,5-thiadazol-3-yl)oxy)-2-propanol
2-Propanol, 1-((1,1-dimethylethyl)amino)-3-((4-(4-morpholinyl)-1,2,5-thiadiazol-3-yl)oxy)-, (S)-
Blocadren
L 714,465
L-714,465
L714,465
MK 950
MK-950
MK950
Optimol
Timacar
Timolol
Timolol Hemihydrate
Timolol Maleate
Timolol Maleate, (1:1) Salt
Timoptic
Timoptol
Molecular FormulaC13H26N4O4S
Molecular Weight334.44 g/mol
Structural Identifiers
SMILESCC(C)(C)NCC(COC1=NSN=C1N2CCOCC2)O.O
InChIInChI=1S/C13H24N4O3S.H2O/c1-13(2,3)14-8-10(18)9-20-12-11(15-21-16-12)17-4-6-19-7-5-17;/h10,14,18H,4-9H2,1-3H3;1H2/t10-;/m0./s1
InChIKeyGTPDQODZJOVTPX-PPHPATTJSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubilitysoluble in wate
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





(-)-S-Timolol CAS 91524-16-2: Procurement-Relevant Identity and Baseline Pharmacology of Timolol Hemihydrate


(-)-S-Timolol (CAS 91524-16-2) is the hemihydrate crystalline form of the S-enantiomer of timolol, a non-selective beta-adrenergic receptor antagonist of the aryloxypropanolamine class [1]. This specific hemihydrate crystalline form was developed and patented to enable the preparation of optically pure S-timolol, free from contamination by the R-enantiomer, which is a critical quality attribute for pharmaceutical and research applications [2]. The compound is also referred to as S-(-)-3-morpholino-4-(3-tert-butylamino-2-hydroxypropoxy)-1,2,5-thiadiazole hemihydrate and serves as the active pharmaceutical ingredient (API) foundation for both topical ophthalmic and systemic beta-blocker formulations [1].

(-)-S-Timolol Procurement: Why Enantiomeric Purity Determines Beta-Blocker Selection and Rejects Generic Substitution


Scientific and industrial users cannot substitute (-)-S-timolol (CAS 91524-16-2) with racemic timolol or alternative beta-blockers without fundamentally altering the pharmacological profile. The beta-adrenergic blocking activity of aryloxypropanolamines is stereospecific, and the S-enantiomer of timolol possesses markedly greater potency at beta-adrenoceptors than the R-enantiomer [1]. In animal models, the R-enantiomer exhibits only 1/80 the activity of the S-enantiomer at extraocular receptors, a 54-fold potency difference in rat atrial preparations, and approximately 30-fold lower binding affinity [1]. Furthermore, the enantiomers differ in tissue-specific selectivity: in ciliary process tissue, the isomeric activity ratio between R- and S-timolol narrows substantially to 0.82, indicating a reversed or altered selectivity profile in ocular tissue [2]. Therefore, any procurement specification for research on beta-adrenoceptor pharmacology, glaucoma therapeutics, or stereospecific drug development must explicitly require the single enantiomer form; generic timolol preparations that lack defined enantiomeric composition introduce confounding variables that compromise experimental reproducibility and regulatory compliance.

(-)-S-Timolol CAS 91524-16-2: Quantitative Differential Evidence Guide for Procurement and Research Selection


(-)-S-Timolol vs. R-Timolol: 54-Fold Potency Differential in Beta-Adrenoceptor Antagonism

In a direct head-to-head comparison using spontaneously beating rat heart atrial preparations, (-)-S-timolol demonstrated approximately 54 times greater potency than R-timolol in inhibiting (-)-isoprenaline-induced chronotropic responses [1]. Both enantiomers acted competitively, but the quantitative difference in functional antagonism was substantial.

beta-adrenoceptor pharmacology enantiomer potency comparison in vitro functional assay

(-)-S-Timolol vs. R-Timolol: 30-Fold Differential in Beta-Adrenoceptor Binding Affinity

In a radioligand binding assay using (-)-[125I]iodocyanopindolol (ICYP) as a marker, both timolol enantiomers inhibited ICYP binding in nanomolar concentrations with Hill coefficients near unity, indicating binding to a single receptor population [1]. Neither enantiomer showed selectivity between β1- and β2-adrenoceptors, but R-timolol was approximately 30 times less active than S-timolol in binding affinity [1].

radioligand binding receptor affinity enantiomer selectivity

(-)-S-Timolol vs. R-Timolol: Extraocular Receptor Activity Ratio of 1:80 in Animal Models

In animal studies, the R-enantiomer of timolol was reported to cause a significant reduction in intraocular pressure but possessed only 1/80 the activity of the S-enantiomer at extraocular receptors [1]. This quantitative ratio of 1:80 establishes a clear differentiation in systemic versus local pharmacodynamic profiles.

in vivo pharmacology extraocular receptors systemic beta-blockade

(-)-S-Timolol vs. R-Timolol: Reversed Enantiomeric Potency Ratio in Ocular Ciliary Process Tissue

Under identical assay conditions in rabbit ciliary process tissue, the (+)-enantiomer (R-timolol) exhibited much greater relative potency compared to the (-)-enantiomer (S-timolol), with an isomeric activity ratio of 0.82 for timolol [1]. This contrasts sharply with cardiac tissue, where the (-)-form was 44-fold more potent (isomeric activity ratio of 44) [1]. The (+)-enantiomer demonstrated a substantially higher absolute affinity for ciliary process receptors, which are known to be almost exclusively of the beta-2 subtype [1].

ocular pharmacology ciliary process tissue-specific stereoselectivity

(-)-S-Timolol vs. R-Timolol: Comparable Beta-Blockade at Dissimilar Doses in Human Clinical Trial

In a double-blind, placebo-controlled trial in healthy men, orally administered R- and S-timolol were compared for beta1- and beta2-adrenoceptor blocking properties [1]. Both enantiomers comparably inhibited isoproterenol-induced increases in heart rate, forearm blood flow, and finger tremor relative to placebo [1]. However, the S-enantiomer doses tested were 0.5 mg, 1 mg, and 3 mg, whereas the R-enantiomer doses were 3 mg, 10 mg, 25 mg, and 75 mg—approximately 10- to 25-fold higher doses [1]. The finding that R-timolol produced comparable beta-blockade only at substantially higher doses was unexpected based on animal studies where R-timolol exhibited only 1/80 the activity of S-timolol at extraocular receptors [1].

clinical pharmacology human beta-blockade dose-response comparison

(-)-S-Timolol Hemihydrate: Crystallization Process Enables Optically Pure Enantiomer Production

The (-)-S-timolol hemihydrate crystalline form (CAS 91524-16-2) was specifically developed as a means to obtain optically pure S-timolol, free from contamination by the R-enantiomer [1]. The patented process involves crystallizing S-timolol base from a mixture containing an organic solvent and water, taking advantage of the differential solubility of S-timolol hemihydrate relative to the R-enantiomer [1]. This crystallization step was designed explicitly for the removal of the corresponding R-enantiomer from S-timolol preparations [1].

chiral resolution enantiomeric purity API manufacturing

(-)-S-Timolol CAS 91524-16-2: Evidence-Based Research and Industrial Application Scenarios


Stereospecific Beta-Adrenoceptor Pharmacology Research Requiring Defined Enantiomeric Potency

Laboratories investigating beta-adrenoceptor structure-activity relationships or stereospecific antagonist binding should procure (-)-S-timolol (CAS 91524-16-2) rather than racemic timolol or R-timolol. The 54-fold functional potency advantage and 30-fold binding affinity differential relative to R-timolol [1] mean that using impure material introduces uncontrolled variability in receptor occupancy calculations. (-)-S-Timolol provides the defined high-potency reference standard necessary for reproducible beta-blocker pharmacology experiments.

In Vitro Cardiac Beta-Adrenoceptor Studies Requiring Maximal Antagonist Potency

For cardiac tissue preparations or isolated atrial assays where maximal beta-adrenoceptor antagonism is required, (-)-S-timolol is the appropriate selection. In cardiac tissue, the (-)-enantiomer is 44-fold more potent than the (+)-enantiomer [1], whereas in ciliary process the enantiomers are nearly equipotent (ratio 0.82) [1]. This tissue-dependent enantiomeric selectivity [1] mandates that cardiac pharmacology studies specifically use (-)-S-timolol; R-timolol or racemic material would produce substantially weaker and tissue-inappropriate beta-blockade profiles.

Development and Validation of Enantioselective Analytical Methods for Timolol

Analytical laboratories developing chiral separation methods (HPLC, capillary electrophoresis) or validating enantiomeric purity assays for timolol-containing pharmaceuticals require authentic (-)-S-timolol hemihydrate (CAS 91524-16-2) as a reference standard. The crystallization process patented for this specific hemihydrate form was explicitly designed to remove R-enantiomer contamination and yield optically pure material [1], making it the definitive reference for establishing enantiomeric identity and quantifying chiral impurities in drug products.

Comparative Beta-Blocker Studies Where Timolol Serves as Non-Selective Reference Compound

In research protocols that compare the selectivity profiles of various beta-blockers (e.g., cardioselective beta-1 antagonists versus non-selective agents), (-)-S-timolol should be used as the non-selective reference standard. Radioligand binding data confirm that S-timolol lacks selectivity between beta1- and beta2-adrenoceptors, with Hill coefficients near unity [1]. The defined potency and non-selective profile of pure (-)-S-timolol provide a consistent, reproducible benchmark against which cardioselective agents can be meaningfully compared. Using R-timolol or racemic timolol would introduce variable partial agonist activity and altered selectivity profiles that confound such comparative analyses.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for (-)-S-Timolol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.